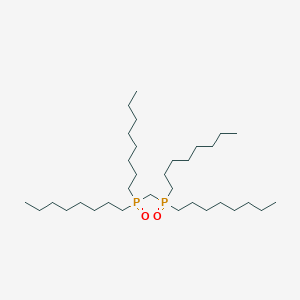
Methylenebis(dioctylphosphine) oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenebis(dioctylphosphine) oxide is an organophosphorus compound characterized by the presence of two dioctylphosphinyl groups attached to a central methane molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(dioctylphosphinyl)methane typically involves the reaction of dioctylphosphine with a suitable methylene precursor under controlled conditions. One common method involves the use of dichloromethane as the methylene source, reacting with dioctylphosphine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of bis(dioctylphosphinyl)methane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methylenebis(dioctylphosphine) oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl groups back to phosphines.
Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Dioctylphosphine.
Substitution: Various substituted phosphinylmethane derivatives.
Aplicaciones Científicas De Investigación
Methylenebis(dioctylphosphine) oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of bis(dioctylphosphinyl)methane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation, hydroformylation, and cross-coupling reactions. The dioctylphosphinyl groups provide steric and electronic effects that enhance the reactivity and selectivity of the metal complexes.
Comparación Con Compuestos Similares
Similar Compounds
Bis(diphenylphosphino)methane: Another organophosphorus compound with phenyl groups instead of octyl groups.
Bis(diphenylphosphino)ethane: Similar structure but with an ethane backbone.
Bis(diphenylphosphino)propane: Similar structure but with a propane backbone.
Uniqueness
Methylenebis(dioctylphosphine) oxide is unique due to the presence of long alkyl chains (octyl groups), which impart different solubility and steric properties compared to its phenyl-substituted analogs. These properties can influence the compound’s behavior in catalytic processes and its interactions with other molecules.
Propiedades
Número CAS |
21245-08-9 |
|---|---|
Fórmula molecular |
C33H70O2P2 |
Peso molecular |
560.9 g/mol |
Nombre IUPAC |
1-[dioctylphosphorylmethyl(octyl)phosphoryl]octane |
InChI |
InChI=1S/C33H70O2P2/c1-5-9-13-17-21-25-29-36(34,30-26-22-18-14-10-6-2)33-37(35,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-33H2,1-4H3 |
Clave InChI |
KLUSKQHSCYPZST-UHFFFAOYSA-N |
SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CP(=O)(CCCCCCCC)CCCCCCCC |
SMILES canónico |
CCCCCCCCP(=O)(CCCCCCCC)CP(=O)(CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















